DROMOSTANOLONE PROPIONATE

Catalog No.
S526641
CAS No.
521-12-0
M.F
C23H36O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DROMOSTANOLONE PROPIONATE

CAS Number

521-12-0

Product Name

DROMOSTANOLONE PROPIONATE

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1

InChI Key

NOTIQUSPUUHHEH-UXOVVSIBSA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2 alpha-methyldihydrotestosterone propionate, Drolban, dromostanolone propionate, drostanolone propionate, Masteril, Masterone, NSC 12198, NSC-12198

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C

Description

The exact mass of the compound Drostanolone propionate is 360.26645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12198. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Drostanolone propionate, also known by the trade name Masteron, is a synthetic androgen derived from dihydrotestosterone (DHT) []. While not approved for any medical use in the United States, research has explored its potential applications in specific areas:

Treatment of Androgen-Responsive Breast Cancer

One area of investigation concerns the use of Drostanolone propionate in the treatment of androgen-responsive breast cancer in postmenopausal women. Androgen receptors are present in some breast cancer cells, and Drostanolone propionate, by binding to these receptors, may play a role in slowing or stopping tumor growth []. However, more research is needed to determine its efficacy and safety compared to other available treatments.

Dromostanolone propionate, commonly known as drostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is characterized by its propionate ester, which enhances its bioavailability and pharmacokinetic properties. Initially developed in the late 1950s and introduced for medical use in the early 1960s, this compound was primarily utilized in the treatment of breast cancer in postmenopausal women. Its unique structure allows it to exert significant anabolic effects while minimizing androgenic activity, making it suitable for both therapeutic and athletic applications .

Drostanolone propionate acts by binding to androgen receptors in cells, similar to testosterone []. This binding triggers changes in gene expression, leading to increased protein synthesis and muscle growth []. Additionally, drostanolone may have some anti-estrogen properties that contribute to its effects []. The specific mechanisms require further research.

Typical of anabolic steroids. Upon administration, it is hydrolyzed to release the active form, drostanolone. The compound itself does not aromatize into estrogenic metabolites due to its structural characteristics, which include a lack of a double bond at the C4 position and the presence of a methyl group at C2. This property significantly reduces estrogen-related side effects .

Key Reactions:

  • Hydrolysis: Drostanolone propionate is converted into drostanolone via ester hydrolysis.
  • Androgen receptor binding: The active form binds to androgen receptors, initiating a cascade of biological effects related to muscle growth and fat loss.

Dromostanolone propionate functions primarily as an agonist of the androgen receptor, leading to increased protein synthesis and decreased protein degradation. Its anabolic properties promote muscle growth and enhance physical performance without significant androgenic side effects. The compound also exhibits antitumor activity by inhibiting the proliferation of certain estrogen-dependent breast cancer cells through competitive inhibition of estrogen receptors .

Mechanism of Action:

  • Protein Synthesis: Enhances nitrogen retention and promotes muscle hypertrophy.
  • Antitumor Effects: Inhibits growth in estrogen receptor-positive breast cancers.

The synthesis of dromostanolone propionate involves several steps starting from dihydrotestosterone. A typical method includes:

  • Methylation: Dihydrotestosterone is treated with methyl formate and sodium methoxide to introduce a methyl group at the C2 position.
  • Hydrogenation: Catalytic hydrogenation is performed to reduce functional groups and stabilize the structure.
  • Esterification: The final step involves reacting drostanolone with propanoic acid to form dromostanolone propionate .

Dromostanolone propionate has both medical and non-medical applications:

  • Medical Uses: Originally used in hormone therapy for breast cancer treatment in women, leveraging its ability to inhibit tumor growth.
  • Athletic Uses: Popular among bodybuilders and athletes for its muscle-building properties without significant water retention or estrogenic effects.

Studies indicate that dromostanolone propionate interacts with various biological pathways:

  • Androgen Receptors: Strong binding affinity leads to enhanced anabolic effects.
  • Estrogen Receptors: Competitive inhibition may reduce estrogen-mediated tumor growth in breast cancer .
  • Prolactin Receptors: Potential inhibition may contribute to its antitumor properties.

Dromostanolone propionate shares similarities with several other anabolic steroids but stands out due to its unique profile:

Compound NameStructure TypeAnabolic/Androgenic RatioAromatizationMedical Use
DihydrotestosteroneNatural Androgen1:1YesHormone replacement therapy
TestosteroneNatural Androgen1:1YesHormone replacement therapy
Nandrolone DecanoateSynthetic Steroid3:1YesMuscle wasting disorders
Methenolone EnanthateSynthetic Steroid3:1NoMuscle wasting disorders
DrostanoloneSynthetic Steroid4:1NoBreast cancer treatment

Uniqueness of Dromostanolone Propionate

Dromostanolone propionate is particularly noted for its low androgenic effects compared to its anabolic activity, making it suitable for female patients and athletes seeking performance enhancement without significant side effects associated with other steroids.

Dromostanolone propionate exhibits polymorphism, with three distinct crystalline forms that have been extensively characterized through single crystal X-ray diffraction and powder diffraction techniques [1] [2]. The comprehensive crystallographic analysis reveals significant structural diversity among the polymorphs, providing crucial insights into the solid-state behavior of this compound.

The first polymorph, designated as Drost 1, crystallizes in the orthorhombic crystal system with the space group P212121 [2]. This form was characterized using X-ray powder diffraction methods, as suitable single crystals could not be obtained. The unit cell parameters for Drost 1 are a = 27.2543 Å, b = 12.078 Å, and c = 6.4178 Å, with a calculated density of 1.14 g/cm³ and Z = 4 [2]. The structure determination was accomplished through parallel tempering/Monte Carlo techniques followed by Rietveld refinement, achieving a final Rwp value of 5.65% [2].

Two additional polymorphs, Drost 2 and Drost 3, were successfully analyzed through single crystal X-ray diffraction [1] [2]. Drost 2 crystallizes in the monoclinic crystal system with space group P21, featuring unit cell parameters of a = 11.2322(5) Å, b = 7.4380(2) Å, c = 12.5035(5) Å, and β = 93.647(2)° [2]. The unit cell volume is 1042.49(4) ų with Z = 2 and a calculated density of 1.149 g/cm³. The crystallographic refinement yielded excellent reliability factors with R1 = 0.0446 and wR2 = 0.1266 [2].

Drost 3 also belongs to the monoclinic crystal system but adopts the I2 space group [1] [2]. This polymorph exhibits significantly larger unit cell parameters with a = 11.8778(5) Å, b = 7.4245(3) Å, c = 48.6370(17) Å, and β = 96.668(4)°, resulting in a unit cell volume of 4260.1(3) ų with Z = 8 [2]. The calculated density is 1.124 g/cm³, and the refinement statistics show R1 = 0.0465 and wR2 = 0.1317 [2]. Notably, Drost 3 contains two crystallographically independent molecules in the asymmetric unit, distinguishing it from the other polymorphs [2].

The structural configuration analysis across all polymorphs demonstrates consistent conformational features of the steroid backbone [1] [2]. The six-membered rings A, B, and C adopt chair conformations, while the five-membered ring D exhibits a C13 distorted envelope configuration in all three crystal forms [2]. This conformational consistency suggests that the polymorphism arises primarily from differences in intermolecular packing arrangements rather than intramolecular conformational changes.

Intermolecular interactions play a crucial role in determining the crystal packing arrangements [2]. In Drost 1, molecules are linked through C6-H...O3 contacts between the carbonyl oxygen and C6 carbon of the B ring, forming sinusoidal chains along the b-axis direction [2]. Additional C5-H...H-C19 short contacts between C5 carbon and the C19 methyl group extend the packing along the c-axis [2].

The crystal structure of Drost 2 reveals a different packing motif, with molecules related by a 21 screw axis and connected through C5-H...H-C12 short contacts [2]. The structure also features infinite arrangements along the c-axis, where molecules are linked by C19-H...O3 hydrogen bonds between the carbonyl oxygen and the C19 methyl group [2].

Drost 3 exhibits the most complex intermolecular interaction pattern due to the presence of two independent molecules in the asymmetric unit [2]. The two molecules are held together by bifurcated hydrogen bonds, including C5B-H...O1A and C1B-H...O1A interactions between the carbonyl oxygen and carbons of the A ring [2]. Additional stabilization is provided by C4A-H...O1B hydrogen bonds and C21B-H...H-C22B short contacts within the propionate ester moiety [2].

Lattice energy calculations using Coulomb-London-Pauli and tight-binding density functional theory methods provide quantitative insights into the relative stability of the polymorphs [2]. The computational analysis reveals that intermolecular interaction energies range from -8.25 to -21.67 kJ/mol for different dimer configurations, indicating moderate to strong intermolecular attractions that govern the crystal packing [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for the structural characterization and quality assessment of dromostanolone propionate [3] [4] [5]. High-resolution NMR techniques provide detailed information about the molecular structure, stereochemistry, and purity of the compound, making them indispensable for pharmaceutical analysis and forensic applications.

Proton nuclear magnetic resonance analysis of dromostanolone propionate has been conducted using state-of-the-art 600 MHz instrumentation with deuterated chloroform as the solvent [3]. The chemical shift referencing utilizes the residual CHCl3 signal at 7.26 ppm, providing accurate chemical shift assignments for all proton environments within the molecule [3].

The characteristic 1H NMR spectrum reveals distinct resonances that correspond to the various proton environments in the steroid backbone and propionate ester moiety [3]. Key diagnostic signals include multiplets at 0.72 ppm (1H) and 0.90 ppm (1H), corresponding to protons on the steroid ring system [3]. The angular methyl groups appear as distinctive singlets at 0.80 ppm (3H) and 1.06 ppm (3H), representing the C18 and C19 methyl substituents respectively [3].

The C2-methyl group, which is characteristic of dromostanolone derivatives, manifests as a doublet at 1.00 ppm (3H) with a coupling constant of 6.5 Hz, confirming the presence of the 2α-methyl substitution pattern [3]. This signal serves as a crucial diagnostic feature for distinguishing dromostanolone propionate from other anabolic steroids.

The propionate ester functionality is clearly identified through specific resonances in the aliphatic region [3]. The methyl group of the propionate moiety appears as a triplet at 1.13 ppm (3H) with J = 7.5 Hz, while the methylene protons contribute to the complex multiplet patterns observed between 1.26-2.33 ppm [3]. The ester linkage proton at the 17β position is observed as a distinctive doublet of doublets at 4.59 ppm (1H) with coupling constants of 8.0 and 8.9 Hz [3].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton NMR analysis by providing comprehensive information about all carbon environments in the molecule [3]. The 13C NMR spectrum, acquired at 151 MHz using broadband proton decoupling, reveals the expected number of carbon signals consistent with the molecular structure [3].

The carbon chemical shifts span the range from 9.4 to 42.9 ppm, encompassing all aliphatic carbons in the steroid framework and propionate ester [3]. Characteristic resonances include signals at 9.4, 12.3, and 14.7 ppm corresponding to methyl carbons, while the quaternary carbons and methylene carbons appear at higher field positions throughout the spectrum [3]. The carbonyl carbon signals, which are crucial for structural confirmation, appear in the expected downfield region, although specific chemical shift values for these carbons were not detailed in the available spectroscopic data.

Quantitative nuclear magnetic resonance methodology has been extensively validated for the analysis of dromostanolone propionate in pharmaceutical formulations [4] [5]. The technique enables simultaneous identification and quantification of the active pharmaceutical ingredient, providing accuracy comparable to traditional chromatographic methods while offering the advantage of requiring minimal sample preparation [4].

The application of 1H NMR for authenticity assessment and adulteration detection has proven particularly valuable in forensic and quality control contexts [4] [5]. Studies analyzing seized anabolic steroid preparations have demonstrated the method's capability to detect the absence of declared active ingredients, the presence of undeclared substances, and concentration discrepancies relative to label claims [4].

Advanced NMR techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through the establishment of connectivity patterns and spatial relationships within the molecule [6]. These methods are particularly valuable for confirming stereochemical assignments and detecting structural impurities that might not be readily apparent from one-dimensional spectra.

Mass Spectrometry Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation information for dromostanolone propionate [7] [8] [9]. The technique is essential for both qualitative identification and quantitative analysis, particularly in forensic applications and doping control laboratories where unambiguous identification is paramount.

Electron ionization mass spectrometry of dromostanolone propionate yields characteristic fragmentation patterns that facilitate structural elucidation and compound identification [9] [10]. The molecular ion peak appears at m/z 360, corresponding to the molecular weight of 360.5301 Da [9]. The exact mass determination using high-resolution mass spectrometry provides a precise molecular mass of 360.26644501 Da, enabling elemental composition confirmation as C23H36O3 [11] [9].

The fragmentation behavior under electron ionization conditions reflects the typical patterns observed for steroid esters [12]. Loss of the propionate ester moiety represents a major fragmentation pathway, leading to characteristic fragment ions that correspond to the dromostanolone base structure. The propionate loss occurs through alpha-cleavage adjacent to the ester oxygen, generating fragments that retain the steroid backbone while eliminating the C2H5CO portion of the molecule [12].

High-resolution mass spectrometry coupled with tandem mass spectrometry techniques has been employed for metabolite identification and structural characterization of dromostanolone-related compounds [8] [13]. Liquid chromatography quadrupole time-of-flight mass spectrometry enables the detection and characterization of phase I and phase II metabolites in biological matrices [8]. The accurate mass measurements facilitate molecular formula determination for unknown metabolites, while collision-induced dissociation provides structural information through characteristic fragmentation patterns [8].

Gas chromatography-mass spectrometry represents the gold standard analytical approach for dromostanolone propionate analysis in many applications [14] [15]. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling both qualitative and quantitative analysis with high specificity [12]. The method typically employs electron ionization at 70 eV, generating reproducible fragmentation patterns that can be compared against spectral libraries for compound identification [12].

The retention characteristics of dromostanolone propionate under gas chromatographic conditions depend on the column chemistry and temperature programming employed [12]. Typical retention times range from 13.0 to 15.0 minutes on standard capillary columns with appropriate temperature gradients [3]. The compound exhibits thermal stability under normal GC injection conditions, although elevated temperatures may induce decomposition or isomerization artifacts [3].

Matrix-assisted laser desorption/ionization and electrospray ionization techniques have been explored for specialized applications requiring minimal fragmentation [16]. These soft ionization methods preserve the molecular ion while minimizing extensive fragmentation, facilitating molecular weight determination and isotope pattern analysis [16].

The application of mass spectrometry for impurity profiling and degradation product analysis provides valuable information for pharmaceutical quality control [12]. The technique can detect and characterize related substances that may not be resolved by chromatographic methods alone, contributing to comprehensive pharmaceutical analysis [12].

Chemical ionization mass spectrometry offers an alternative ionization approach that produces different fragmentation patterns compared to electron ionization [14]. This technique can provide complementary structural information and enhanced molecular ion abundance for challenging analytical scenarios [14].

Infrared and Ultraviolet Spectroscopic Properties

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and structural confirmation of dromostanolone propionate [3] [17]. The technique is particularly valuable for functional group identification and polymorphic characterization, offering rapid and non-destructive analysis capabilities.

Fourier transform infrared spectroscopy analysis reveals distinctive absorption bands that correspond to the various functional groups present in the molecular structure [3] [17]. The spectrum exhibits characteristic carbonyl stretching vibrations that serve as diagnostic features for both the steroid ketone and ester functionalities [3]. The ester carbonyl absorption appears as a sharp, intense band at 1732 cm⁻¹, while the ketone carbonyl of the steroid A-ring manifests at 1711 cm⁻¹ [3].

The aliphatic carbon-hydrogen stretching region displays multiple absorption bands between 2845 and 2964 cm⁻¹ [3]. These bands correspond to the numerous C-H bonds present in the steroid backbone and propionate ester moiety. The symmetric and asymmetric stretching modes of methyl and methylene groups contribute to the complex absorption pattern observed in this spectral region [3].

Carbon-hydrogen bending vibrations appear in the fingerprint region, with characteristic absorptions at 1456 and 1390 cm⁻¹ [3]. These bands provide additional structural confirmation and contribute to the overall spectroscopic fingerprint of the compound [3].

The carbon-oxygen stretching vibrations of the ester linkage generate multiple absorption bands in the 1032-1329 cm⁻¹ region [3]. These bands at 1329, 1277, 1215, 1183, 1077, and 1032 cm⁻¹ reflect the various C-O stretching modes and skeletal vibrations involving the ester functionality [3].

Historical infrared spectroscopic data from the Coblentz Society collection provides additional reference information for dromostanolone propionate [17]. The spectrum was recorded using a Perkin-Elmer Model 21 grating instrument with the sample prepared as a potassium bromide disk [17]. This reference spectrum serves as a validated standard for comparative analysis and compound identification [17].

Attenuated total reflectance infrared spectroscopy offers advantages for direct analysis of solid samples without extensive sample preparation [18]. This technique has been employed for polymorphic characterization and quality control applications, providing reliable spectroscopic data with minimal sample manipulation [18].

The infrared spectroscopic method has been validated for pharmaceutical analysis applications, demonstrating acceptable precision, accuracy, and specificity for routine analytical purposes [3]. The technique serves as a valuable complement to chromatographic and mass spectrometric methods, particularly for initial screening and identification purposes [3].

Ultraviolet spectroscopy of dromostanolone propionate provides information about the electronic transitions associated with the steroid chromophore [19]. The compound exhibits absorption characteristics typical of 3-oxo-5α-steroids, with absorption maxima influenced by the α,β-unsaturated ketone system [20].

The ultraviolet absorption spectrum is characterized by weak absorption in the 280-290 nm region, reflecting the n→π* transition of the carbonyl chromophore [20]. The molar absorptivity values are relatively low compared to compounds containing extended conjugated systems, consistent with the isolated carbonyl functionality in the dromostanolone structure [20].

Spectrophotometric analysis methods have been developed for pharmaceutical formulations containing dromostanolone propionate [20]. These methods typically employ absorption measurements at 254 nm, taking advantage of the moderate absorption at this wavelength for quantitative analysis [20]. The use of 254 nm detection is historically significant due to the widespread availability of mercury lamp-based instruments in early HPLC systems [20].

Derivative ultraviolet spectroscopy has been explored for enhanced selectivity in complex matrices [20]. First and second derivative techniques can improve resolution of overlapping absorption bands and reduce interference from matrix components [20].

The combination of ultraviolet and infrared spectroscopy provides comprehensive structural characterization capabilities [21]. The complementary information obtained from these techniques enhances confidence in compound identification and structural assignment [21].

Chromatographic Separation Techniques

Chromatographic separation methods represent the cornerstone of analytical methodology for dromostanolone propionate analysis, providing essential tools for identification, quantification, and purity assessment [22] [14] [15] [20]. The diverse chromatographic approaches available enable comprehensive analysis across various sample matrices and analytical requirements.

High-performance liquid chromatography serves as the predominant analytical technique for dromostanolone propionate analysis in pharmaceutical applications [22] [20]. Reversed-phase chromatography using octadecylsilica stationary phases provides excellent separation efficiency and reproducibility for routine analysis [22] [20]. The Newcrom R1 column, specifically designed with low silanol activity, has demonstrated superior performance for dromostanolone propionate separation [22].

The optimized reversed-phase method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, providing simple yet effective separation conditions [22]. The acetonitrile content serves as the primary selectivity modifier, while phosphoric acid contributes to peak shape optimization and retention time reproducibility [22]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid without compromising separation performance [22].

The method demonstrates excellent scalability, enabling adaptation from analytical-scale analysis to preparative isolation of impurities and degradation products [22]. The availability of smaller particle size columns (3 μm) facilitates ultra-high-performance liquid chromatography applications, significantly reducing analysis times while maintaining separation efficiency [22].

Normal-phase high-performance liquid chromatography has been employed for specific applications requiring alternative selectivity [20]. This approach utilizes polar stationary phases such as silica gel with non-polar mobile phases, providing complementary separation mechanisms compared to reversed-phase methods [20]. Normal-phase chromatography has proven particularly valuable for the analysis of drostanolone propionate in ointment formulations where the sample matrix characteristics favor this separation mode [20].

Gas chromatography represents another fundamental analytical approach for dromostanolone propionate analysis [14] [15] [20]. The technique offers exceptional separation efficiency and sensitivity, particularly when coupled with mass spectrometric detection [14] [15]. Gas chromatographic analysis typically requires derivatization to enhance volatility and thermal stability of the compound [15].

Trimethylsilylation represents the most common derivatization approach for steroid analysis by gas chromatography [15]. The reaction with N-methyl-N-trimethylsilyltrifluoroacetamide converts hydroxyl groups to trimethylsilyl ethers, improving chromatographic behavior and mass spectrometric fragmentation patterns [15]. The derivatization procedure is typically conducted at elevated temperatures (70°C) for 30 minutes to ensure complete conversion [15].

Fast gas chromatography techniques have been developed to enhance analytical throughput while maintaining separation quality [15]. These methods employ short, narrow-bore columns with rapid temperature programming and high carrier gas velocities [15]. Analysis times can be reduced to approximately 4 minutes, enabling sample processing rates of 10 samples per hour [15].

The application of gas chromatography-tandem mass spectrometry provides enhanced specificity and sensitivity for trace-level analysis [14] [23]. Multiple reaction monitoring enables selective detection of dromostanolone propionate and its metabolites in complex biological matrices [14]. The technique has proven particularly valuable for anti-doping applications where detection of long-term metabolites is required [14].

Supercritical fluid chromatography has emerged as an alternative separation technique offering unique selectivity and environmental advantages [20]. The method utilizes carbon dioxide as the primary mobile phase component, reducing organic solvent consumption while providing efficient separations [20].

Thin-layer chromatography continues to serve as a valuable screening technique for rapid qualitative analysis [24] [20]. The method offers simplicity, low cost, and the ability to analyze multiple samples simultaneously [24]. Visualization is typically accomplished using ultraviolet illumination at 254 nm, taking advantage of the compound's natural UV absorption [20].

Ion-exchange chromatography has been explored for specialized applications involving charged derivatives or salt forms of dromostanolone propionate [20]. This technique provides selectivity based on electrostatic interactions, offering complementary separation mechanisms to traditional reversed-phase methods [20].

The development of ultra-high-performance liquid chromatography methods has significantly enhanced analytical capabilities through improved resolution, sensitivity, and speed [22]. Sub-2-micron particle columns operating at elevated pressures enable rapid, high-resolution separations that were not achievable with conventional HPLC systems [22].

Hydrophilic interaction liquid chromatography represents a specialized technique for polar compound analysis that has found applications in metabolite studies [14]. This method employs polar stationary phases with aqueous-organic mobile phases, providing retention mechanisms complementary to reversed-phase chromatography [14].

Chiral chromatography techniques have been investigated for enantiomeric purity assessment, although dromostanolone propionate contains multiple stereocenters that complicate chiral analysis [20]. Specialized chiral stationary phases can provide stereoisomeric resolution for specific analytical requirements [20].

The integration of chromatographic separation with multiple detection techniques enables comprehensive analytical characterization [20]. Combined ultraviolet absorption, mass spectrometric, and evaporative light scattering detection provides orthogonal confirmation of compound identity and purity [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

360.26644501 g/mol

Monoisotopic Mass

360.26644501 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

128.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X20UZ57G4O

Drug Indication

For use in females, for palliation of androgenresponsive recurrent mammary cancer in women who are more than one year but less than five years postmenopausal.

Pharmacology

Dromostanolone is a synthetic androgen, or male hormone, similar to testosterone. Dromostanolone works by attaching itself to androgen receptors; this causes it to interact with the parts of the cell involved in the making of proteins. It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others. These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells.
Dromostanolone Propionate is the propionate salt form of dromostanolone, a synthetic anabolic steroid related to dihydrotestosterone that has antiestrogenic effects. Dromostanolone inhibits the growth of estrogen receptor-presenting breast cancers; its virilizing effects limit its clinical usefulness. (NCI)

Mechanism of Action

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

521-12-0

Absorption Distribution and Excretion

Well absorbed following parenteral administration.

Wikipedia

Drostanolone_propionate
Hachimycin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Marinov L, Tsekova V, Koĭnov K, Velikova M, Micheva D. [Drostanolone propionate (masteril) in disseminated breast cancer in women. Immediate results]. Khirurgiia (Sofiia). 1987;40(6):80-6. Bulgarian. PubMed PMID: 2830431.
2: Trams G. Effect of drostanolone propionate on the binding of oestradiol and dihydrotestosterone by normal and malignant target tissues. Eur J Cancer. 1977 Feb;13(2):149-53. PubMed PMID: 576855.
3: Chowdhury MS, Banks AJ, Bond WH, Jones WG, Ward HW. A comparison of drostanolone propionate (Masteril) and nandrolone decanoate (Deca-durabolin) in the treatment of breast carcinoma. Clin Oncol. 1976 Sep;2(3):203-6. PubMed PMID: 1036981.
4: von Lieven H, Büll U. [The treatment of metastasising mammary carcinoma with drostanolone propionate (masterid) (author's transl)]. MMW Munch Med Wochenschr. 1974 Nov 22;116(47):2043-6. German. PubMed PMID: 4216810.
5: Drings P, Fritsch H, Schmidt-Hermes HJ. [Experiences with Drostanolone-Propionate (Masterid) in metastasizing breast carcinoma]. Ther Ggw. 1972 Apr;111(4):547-8 passim. German. PubMed PMID: 5029717.
6: Van der Gugten AA. The effect of I-(morpholinomethyl)-4-phtalimido-piperidindione-2,6 and drostanolone propionate on the plasma prolactin concentration of oestrone-treated orchidectomized R-Amsterdam rats. Eur J Cancer. 1971 Dec;7(6):581-2. PubMed PMID: 5172331.
7: Petit JC, Klein T, Rodier D. [Hormonal therapy of advanced breast cancer with drostanolone propionate]. Bull Cancer. 1971 Oct-Dec;58(4):511-22. French. PubMed PMID: 4115657.
8: Poddig-von Riegen S, Notter G. [Treatment of disseminated mammary carcinoma with drostanolone propionate (Masterid). Report on 22 treated cases]. Munch Med Wochenschr. 1971 Apr 30;113(18):695-7. German. PubMed PMID: 5108667.
9: Brown IG. Treatment of disseminated mammary carcinoma with drostanolone propionate. Practitioner. 1970 Sep;205(227):336-7. PubMed PMID: 5536680.
10: Heney NM. Treatment of advanced breast carcinoma with drostanolone propionate. A case report. Bristol Med Chir J. 1970 Jul;85(315):75-6. PubMed PMID: 5536155.

Explore Compound Types